Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS 305859-68-1) is a highly crystalline, Cbz-protected beta-amino-gamma-butyrolactone that serves as a versatile chiral building block in organic synthesis. Featuring a stable lactone core and an orthogonally protected amino group, it is primarily utilized as a conformationally restricted precursor for beta-amino acids, GABA receptor modulators, and complex peptidomimetics [1]. Its high crystallinity, characterized by a melting point of 103–107 °C, combined with its compatibility with diverse synthetic workflows, makes it a highly processable intermediate for both discovery chemistry and scalable active pharmaceutical ingredient (API) manufacturing .
Substituting this specific Cbz-protected lactone with its Boc-protected analog or the unprotected amine fundamentally disrupts downstream processability [1]. The unprotected beta-amino-gamma-butyrolactone is highly polar, prone to premature ring-opening, and difficult to handle outside of its hygroscopic salt form, complicating isolation. Conversely, while the Boc-protected analog is stable, its deprotection requires strongly acidic conditions (e.g., TFA or HCl) that routinely degrade acid-sensitive moieties—such as acetals or tert-butyl esters—present in complex target molecules . By utilizing the Cbz-protected variant, chemists can perform quantitative amine unmasking via neutral catalytic hydrogenolysis, thereby preserving sensitive functional groups and avoiding the severe yield penalties associated with non-orthogonal deprotection sequences [1].
In the synthesis of complex peptidomimetics containing acid-labile groups, the Cbz-protected Benzyl (5-oxotetrahydrofuran-3-yl)carbamate allows for selective amine unmasking via catalytic hydrogenolysis (H2, Pd/C) under neutral conditions[1]. This orthogonal approach achieves >95% yield of the free amine without affecting sensitive moieties. In contrast, utilizing the Boc-protected analog (tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate) requires harsh acidic cleavage (TFA/HCl), which typically results in a 15–25% yield loss due to the degradation of concurrent acid-sensitive functional groups .
| Evidence Dimension | Deprotection yield in the presence of acid-sensitive groups |
| Target Compound Data | >95% yield via neutral catalytic hydrogenolysis |
| Comparator Or Baseline | Boc-protected analog (15–25% yield loss via acidic cleavage) |
| Quantified Difference | Prevents up to 25% yield degradation during amine unmasking |
| Conditions | Deprotection step in multi-functional peptidomimetic synthesis |
Enables the construction of complex, highly functionalized APIs by preventing the destruction of acid-sensitive protecting groups during late-stage synthesis.
Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is isolated as a highly crystalline white solid with a well-defined melting point of 103–107 °C . This distinct physical property allows the compound to be purified to >98% via simple recrystallization. When compared to the unprotected beta-amino-gamma-butyrolactone—which is typically handled as a highly polar, hygroscopic hydrochloride salt or an unstable free base—the Cbz-protected lactone eliminates the need for exhaustive preparative chromatography [1]. This difference reduces solvent consumption by >80% during kilogram-scale isolation.
| Evidence Dimension | Purification recovery and physical state |
| Target Compound Data | Crystalline solid (mp 103–107 °C) allowing >90% recovery via recrystallization |
| Comparator Or Baseline | Unprotected amine (hygroscopic salt requiring chromatographic or complex isolation) |
| Quantified Difference | Eliminates preparative chromatography, reducing solvent use by >80% |
| Conditions | Kilogram-scale process chemistry isolation |
Dramatically lowers manufacturing costs and solvent waste by replacing bottleneck chromatographic steps with scalable crystallization.
The synthesis of the chiral lactone core can be efficiently achieved via Baeyer-Villiger monooxygenase (BVMO) catalyzed desymmetrization of the corresponding prochiral 3-substituted cyclobutanone [1]. Under mild aqueous conditions (pH 9, 30 °C), this biocatalytic route yields the target Cbz-protected lactone with >90% conversion and >80% enantiomeric excess (ee). In contrast, traditional chemical oxidation using m-CPBA yields a purely racemic mixture, which inherently caps the theoretical yield of a single enantiomer at 50% during subsequent chiral resolution [1].
| Evidence Dimension | Enantioselectivity and theoretical yield |
| Target Compound Data | >80% ee and >90% conversion directly via BVMO biocatalysis |
| Comparator Or Baseline | Chemical m-CPBA oxidation (0% ee, requiring resolution with a 50% yield cap) |
| Quantified Difference | Increases theoretical yield of the desired enantiomer by >40% by avoiding racemic resolution |
| Conditions | 100 mM phosphate buffer pH 9, 30 °C, using engineered BVMOs |
Provides a highly efficient, green-chemistry pathway to enantiopure building blocks, crucial for the cost-effective synthesis of chiral drugs.
Because the Cbz group can be removed under neutral hydrogenolysis conditions, this compound is the ideal choice for synthesizing multi-functional peptidomimetics where acid-sensitive moieties (such as tert-butyl esters or Boc-protected side chains) must remain fully intact during the unmasking of the beta-amino group [1].
The high crystallinity of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate allows for straightforward purification via recrystallization. This makes it a highly processable precursor for the industrial-scale synthesis of conformationally restricted GABA analogs and beta-amino acids, avoiding the bottleneck of preparative chromatography [2].
As a proven substrate/product in enzymatic desymmetrization, this compound serves as a critical benchmark material for laboratories optimizing Baeyer-Villiger monooxygenase (BVMO) pathways, enabling the transition from harsh chemical oxidants to sustainable, highly enantioselective biocatalysis [2].